molecular formula C15H13FO3 B7962546 Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate

Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate

Cat. No.: B7962546
M. Wt: 260.26 g/mol
InChI Key: YNOILRCHQYEKKD-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a methoxyphenyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate can be synthesized through a multi-step process involving the following key steps:

    Esterification: The starting material, 2-fluorobenzoic acid, is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-fluorobenzoate.

    Substitution Reaction: The methyl 2-fluorobenzoate undergoes a nucleophilic aromatic substitution reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-fluoro-5-(4-methoxyphenyl)benzoic acid.

    Reduction: 2-fluoro-5-(4-methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.

    Material Science: It is utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(4-methoxyphenyl)benzoate involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate is unique due to the presence of both a fluorine atom and a methoxyphenyl group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-fluoro-5-(4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOILRCHQYEKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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